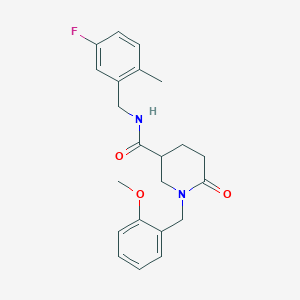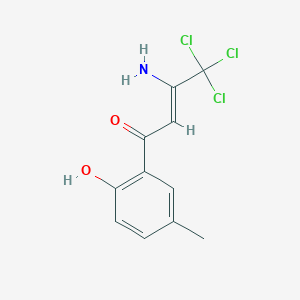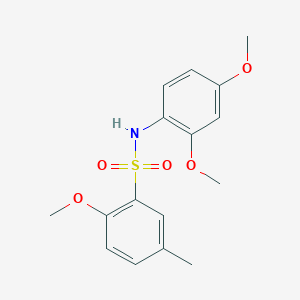![molecular formula C20H14N2O2 B5102624 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B5102624.png)
3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile, also known as MPT0B392, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its potential applications in the field of medicine and drug development are being explored.
Mechanism of Action
The mechanism of action of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of AKT, mTOR, and STAT3, which are key signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile in lab experiments is that it has shown promising results in various studies and has a relatively low toxicity profile. However, one of the limitations is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile. One potential direction is to further investigate its potential applications in the treatment of other types of cancer, such as prostate cancer and pancreatic cancer. Another potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile involves several steps, including the reaction of 4-methoxyphenol with propargyl bromide to form 4-methoxyphenylpropargyl ether. This intermediate is then reacted with 2-bromo-5-methoxyacetophenone to form 2-(2-propyn-1-yloxy)-5-methoxyphenyl)acetophenone. The final step involves the reaction of this intermediate with 4-cyanobenzonitrile to form the desired product, 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile.
Scientific Research Applications
3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has been extensively studied for its potential applications in the field of medicine and drug development. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
properties
IUPAC Name |
3-[(E)-1-cyano-2-(5-methoxy-2-prop-2-ynoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-3-9-24-20-8-7-19(23-2)12-17(20)11-18(14-22)16-6-4-5-15(10-16)13-21/h1,4-8,10-12H,9H2,2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMAGWZABMSRPM-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5102547.png)
![1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)
![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)

![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5102596.png)
![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
![isobutyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102613.png)

![6-(4-chlorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5102642.png)
![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5102646.png)
![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)